1-(2-Bromo-3-methylphenyl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanone, 1-(2-bromo-3-methylphenyl)- can be synthesized through the bromination of 3-methylpropiophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1-(2-bromo-3-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-bromo-3-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, amine, or alkoxide in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-Propanone, 1-(2-bromo-3-methylphenyl)- is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: As a building block in the development of new drugs and therapeutic agents.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-bromo-3-methylphenyl)- involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylpropane
- 2-Bromo-4’-methylpropiophenone
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromopropiophenone
Uniqueness
2-Propanone, 1-(2-bromo-3-methylphenyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated ketones. This uniqueness makes it valuable as an intermediate in the synthesis of specialized organic compounds .
Properties
CAS No. |
636599-17-2 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
XXNSFACYBBDKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)C)Br |
Origin of Product |
United States |
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